2-Methoxy-2-(2-methylphenyl)ethan-1-aminehydrochloride
Description
2-Methoxy-2-(2-methylphenyl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative characterized by a methoxy group at the C2 position of the ethanamine backbone and a 2-methylphenyl substituent. The hydrochloride salt form enhances stability and solubility, making it suitable for pharmacological studies. Molecular weight is estimated at 223.7 g/mol (calculated from analogs like 2-(2-chlorophenyl)-2-methoxyethan-1-amine hydrochloride, which has a molecular weight of 222.11 g/mol ).
Properties
Molecular Formula |
C10H16ClNO |
|---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
2-methoxy-2-(2-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-5-3-4-6-9(8)10(7-11)12-2;/h3-6,10H,7,11H2,1-2H3;1H |
InChI Key |
UEGRKHXPZQILNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CN)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(2-methylphenyl)ethan-1-aminehydrochloride involves the reaction of 2-methoxy-2-(2-methylphenyl)ethan-1-amine with hydrochloric acid. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory synthesis, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(2-methylphenyl)ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a variety of substituted derivatives of the original compound.
Scientific Research Applications
2-Methoxy-2-(2-methylphenyl)ethan-1-aminehydrochloride has several scientific research applications, including:
Biology: It may be used in studies involving the interaction of amine compounds with biological systems.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(2-methylphenyl)ethan-1-aminehydrochloride involves its interaction with molecular targets in biological systems. The compound may act on specific receptors or enzymes, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Key Observations :
- Steric Considerations : The 2-methylphenyl group introduces steric hindrance, which may influence binding to receptors like 5-HT₂A compared to smaller substituents (e.g., hydrogen or fluorine) .
Physicochemical Properties
Substituents critically impact solubility, logP, and stability:
Receptor Binding Profiles
- Serotonin Receptors : Analogues with 2,5-dimethoxy substitutions (e.g., 25T-NBOMe) show potent 5-HT₂A agonism due to extended aryl interactions . The target compound’s 2-methylphenyl group may reduce affinity compared to methoxy-rich analogs but enhance selectivity for other targets (e.g., adrenergic receptors) .
- Adrenergic Receptors : Methyl-substituted phenethylamines often exhibit α₁-adrenergic activity, as seen in compounds like phenylephrine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
